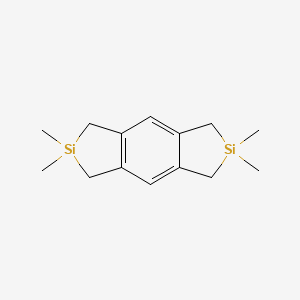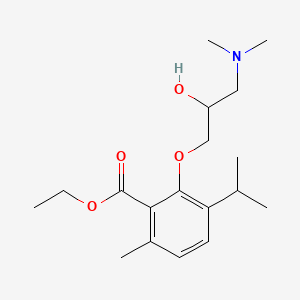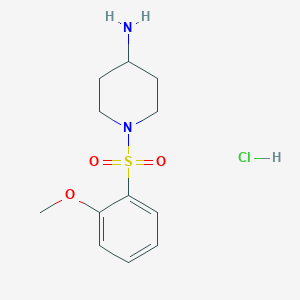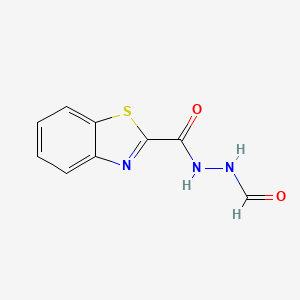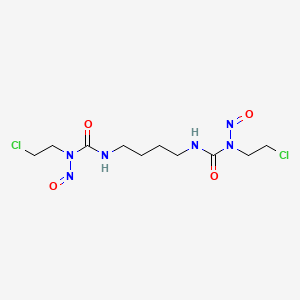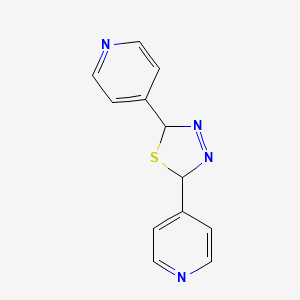
Pyridine, 4,4'-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4,4’-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis- is a heterocyclic compound that contains both pyridine and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4,4’-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis- typically involves the Stille cross-coupling reaction. This method uses 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine as a starting material . The reaction conditions include the use of a palladium catalyst and an appropriate solvent, such as toluene, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4,4’-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Pyridine, 4,4’-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis- has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyridine, 4,4’-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis- involves its interaction with specific molecular targets. The compound can act as a donor-acceptor molecule, facilitating electron transfer processes. This property is particularly useful in applications such as OLEDs and dye-sensitized solar cells .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a sulfur and nitrogen heterocycle and have diverse biological activities.
Uniqueness
Pyridine, 4,4’-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis- is unique due to its combination of pyridine and thiadiazole rings, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and other electronic devices .
Properties
CAS No. |
54010-21-8 |
|---|---|
Molecular Formula |
C12H10N4S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
2,5-dipyridin-4-yl-2,5-dihydro-1,3,4-thiadiazole |
InChI |
InChI=1S/C12H10N4S/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8,11-12H |
InChI Key |
USFUGZPSALNPPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2N=NC(S2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


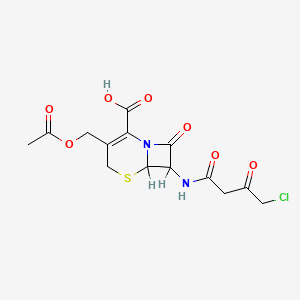


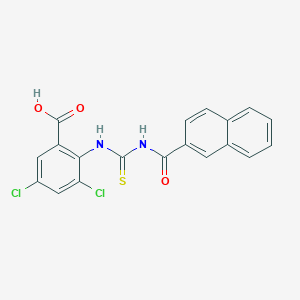
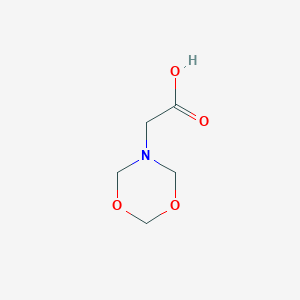
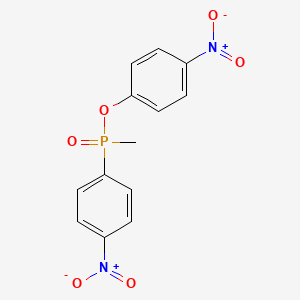
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
